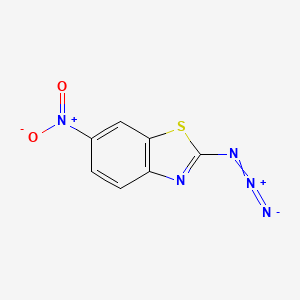

2-Azido-6-nitro-1,3-benzothiazole

Description

Significance of Benzothiazole (B30560) Heterocycles in Contemporary Chemical Research

Benzothiazoles are a class of bicyclic heterocyclic compounds featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring. tandfonline.combibliomed.org This structural motif is a cornerstone in medicinal chemistry and materials science due to its versatile biological activities and unique physicochemical properties. tandfonline.combibliomed.orgcrimsonpublishers.comnih.gov The benzothiazole scaffold is present in a wide array of pharmacologically active molecules, exhibiting antitumor, antimicrobial, anti-inflammatory, and anticonvulsant properties, among others. tandfonline.combibliomed.orgnih.gov

The inherent aromaticity of the benzothiazole system contributes to its stability, while the presence of nitrogen and sulfur heteroatoms provides reactive sites for further functionalization. bibliomed.org This has made benzothiazole derivatives attractive targets for the development of new therapeutic agents and functional materials. tandfonline.comcrimsonpublishers.com For instance, some benzothiazole-containing compounds are utilized as amyloid imaging agents in the study of Alzheimer's disease, while others serve as light-emitting components in bioluminescent systems. tandfonline.comcrimsonpublishers.com The continuous exploration of benzothiazole chemistry underscores its enduring importance in the quest for novel molecules with enhanced biological efficacy and material applications. bibliomed.orgcrimsonpublishers.com

Role of Azido (B1232118) Functionality in Advanced Organic Synthesis and Material Chemistry

The azido group (–N₃) is a highly versatile and energetic functional group that plays a crucial role in modern organic synthesis and material science. nih.gov Its unique reactivity allows for a diverse range of chemical transformations, making it a valuable tool for chemists. nih.govresearchgate.net One of the most prominent applications of the azido group is in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which provides a highly efficient and reliable method for forming 1,2,3-triazoles. researchgate.netwikipedia.org This reaction's reliability has made it a staple in drug discovery, chemical biology, and materials science. researchgate.net

Beyond cycloadditions, azides serve as precursors to highly reactive nitrene intermediates upon thermal or photochemical activation. nih.govdiva-portal.org These nitrenes can undergo a variety of reactions, including C-H insertion and addition to double bonds, which are instrumental in polymer crosslinking and the modification of material surfaces. nih.gov The ability of azides to release dinitrogen gas upon decomposition is also harnessed in the development of energetic materials. nih.gov Furthermore, the azido group can be readily reduced to a primary amine, providing a masked form of this important functional group in multi-step syntheses. wikipedia.orgnih.gov

Specific Research Focus and Academic Relevance of 2-Azido-6-nitro-1,3-benzothiazole

The compound this compound combines the significant benzothiazole core with the reactive azido group and an electron-withdrawing nitro group, creating a molecule with distinct academic relevance. Research into this specific compound often centers on its synthesis and its utility as a building block for more complex heterocyclic systems.

Structure

2D Structure

3D Structure

Properties

CAS No. |

41471-09-4 |

|---|---|

Molecular Formula |

C7H3N5O2S |

Molecular Weight |

221.20 g/mol |

IUPAC Name |

2-azido-6-nitro-1,3-benzothiazole |

InChI |

InChI=1S/C7H3N5O2S/c8-11-10-7-9-5-2-1-4(12(13)14)3-6(5)15-7/h1-3H |

InChI Key |

BIEHLCSKRPODAT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)N=[N+]=[N-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Azido 6 Nitro 1,3 Benzothiazole and Its Precursors

Synthesis of 2-Aminobenzothiazole (B30445) Precursors

The foundation for the synthesis of 2-azido-6-nitro-1,3-benzothiazole lies in the efficient construction of the 2-aminobenzothiazole scaffold. rsc.org These precursors are versatile intermediates, crucial for the synthesis of a wide array of fused heterocyclic compounds. nih.gov The amino and endocyclic nitrogen atoms in the 2-aminobenzothiazole structure are well-positioned to react with electrophilic reagents, facilitating the formation of diverse molecular architectures. nih.gov

Approaches from Substituted Anilines and Thiophenols

A primary and classical route to 2-aminobenzothiazoles involves the reaction of substituted anilines with a thiocyanate (B1210189) source. The most common method is the treatment of a 4-substituted aniline (B41778) with potassium thiocyanate in the presence of bromine and acetic acid. nih.gov This approach, however, faces limitations when dealing with anilines that are unsubstituted at the para position, as thiocyanation can occur at this site as an alternative to the desired cyclization. nih.gov

Another significant strategy involves the use of phenylthiourea (B91264) derivatives as precursors. These can be synthesized by reacting substituted anilines with potassium thiocyanate or ammonium (B1175870) thiocyanate. isuct.ru The subsequent cyclization of the phenylthiourea is often achieved through brominative cyclization using bromine in chloroform (B151607) or acetic acid. nih.govisuct.ru While effective, this method can sometimes lead to a lack of regioselectivity. nih.gov For more controlled and regiospecific cyclizations, ortho-fluoroanilines can be used to prepare the phenylthiourea, which then undergoes a nucleophilic aromatic substitution (SNAri) reaction in the presence of a base like sodium methoxide. nih.gov

The Herz reaction provides an alternative pathway, where an arylamine is treated with sulfur monochloride to form a thiazathiolium chloride (Herz compound). isuct.ruijcrt.org Subsequent alkaline hydrolysis of this intermediate yields the sodium salt of 2-aminobenzenethiol, which is a key precursor. isuct.ruijcrt.org

Modern advancements have also introduced metal-catalyzed approaches. For instance, copper and palladium-catalyzed intramolecular C–S bond formation has been successfully employed for the synthesis of 2-aminobenzothiazoles. ijcrt.org

Ring Closure Strategies for Benzothiazole (B30560) Scaffold Formation

The formation of the benzothiazole ring is the pivotal step in these syntheses. A widely employed strategy is the oxidative cyclization of N-arylthioureas. researchgate.net This can be achieved using various oxidizing agents. For instance, Ru(III)-catalyzed intramolecular oxidative coupling of N-arylthioureas has been shown to produce substituted 2-aminobenzothiazoles in high yields. nih.gov

Another key strategy involves the reaction of 2-aminothiophenols with various electrophiles. mdpi.com These reactions can be catalyzed by different agents and proceed through a condensation-cyclization mechanism. For example, the reaction of 2-aminothiophenol (B119425) with aldehydes or ketones can lead to the formation of 2-substituted benzothiazoles. mdpi.com

Solid-phase synthesis has also emerged as a powerful tool for the construction of 2-aminobenzothiazole libraries. nih.gov This approach often involves a resin-bound acyl-isothiocyanate which reacts with anilines to form N-acyl, N'-phenyl-thioureas. Subsequent cyclization on the solid support generates the benzothiazole scaffold, which can be cleaved from the resin to yield the final product. nih.gov

Conversion of Amino to Azido (B1232118) Functionality at the 2-Position

The transformation of the 2-amino group to a 2-azido group is a critical step in the synthesis of the target compound. This is typically achieved through a diazotization reaction followed by substitution with an azide (B81097) source.

Diazotization and Azide Introduction Protocols

The standard procedure involves the diazotization of 2-aminobenzothiazole using a nitrite (B80452) source, such as sodium nitrite, in an acidic medium. The resulting diazonium salt is then treated with an azide salt, typically sodium azide, to yield the 2-azidobenzothiazole. researchgate.netfrontiersin.org This reaction sequence offers a reliable method for introducing the azido functionality.

A general procedure involves dissolving the 2-aminobenzothiazole in an aqueous acidic solution, followed by the sequential addition of sodium nitrite and sodium azide. frontiersin.org The reaction is typically carried out at low temperatures to ensure the stability of the diazonium intermediate.

Optimized Reaction Conditions and Reagents for Azide Incorporation

For efficient and high-yielding synthesis of 2-azidobenzothiazoles, optimization of reaction conditions is crucial. Mild reaction conditions are generally preferred to avoid decomposition of the product and to tolerate a variety of functional groups on the benzothiazole ring. frontiersin.org

The use of ionic liquids as solvents has been explored as a green alternative to volatile organic solvents in the synthesis of 2-aminobenzothiazole derivatives, which are the precursors for the azidation step. ijpsr.com While not directly applied to the azidation itself in the reviewed literature, this highlights a trend towards more environmentally benign synthetic routes.

A study reported a simple and efficient one-pot synthesis of 2-azidobenzothiazoles from substituted 2-aminobenzothiazoles using sodium nitrite and sodium azide under mild conditions, achieving yields of 80-95%. frontiersin.org This method proved to be tolerant of both electron-donating and electron-withdrawing substituents on the benzothiazole ring. frontiersin.org

Nitration Strategies for 6-Nitro Substitution

The final step in the synthesis of this compound is the introduction of a nitro group at the 6-position of the benzothiazole ring. Direct nitration of 2-aminobenzothiazole is often problematic, leading to a mixture of isomers with the desired 6-nitro compound being a minor product. google.com

To achieve high selectivity for the 6-nitro isomer, a common strategy is to first acylate the 2-amino group. google.com The resulting 2-acylaminobenzothiazole is then subjected to nitration. The acyl group acts as a protecting group and directs the nitration primarily to the 6-position. Following nitration, the acyl group is removed by hydrolysis to yield 2-amino-6-nitrobenzothiazole (B160904). google.com

The nitration of 2-acylaminobenzothiazole can be carried out using a mixture of nitric acid and sulfuric acid. google.comgoogle.com The reaction temperature is typically kept low (e.g., 0-10 °C) to control the reaction. google.com After the nitration is complete, the reaction mixture is poured onto ice, and the precipitated 2-acylamino-6-nitrobenzothiazole is collected. google.com The subsequent hydrolysis of the acyl group can be achieved using dilute mineral acids, alkali metal hydroxide (B78521) solutions, or ammonia. google.com

An alternative nitration procedure involves using nitric acid alone, with the reaction temperature also being a critical parameter. google.com

Regioselective Nitration of Benzothiazole Systems

The introduction of a nitro group at a specific position on the benzothiazole ring is a critical step in the synthesis of this compound. Direct nitration of 2-aminobenzothiazole can lead to a mixture of isomers, making the isolation of the desired 6-nitro derivative challenging. google.com To overcome this, researchers have focused on methods that offer high regioselectivity.

One effective strategy involves the acylation of the 2-amino group of benzothiazole before nitration. google.com This protecting group directs the incoming nitro group primarily to the 6-position of the benzothiazole ring. For instance, 2-acetylaminobenzothiazole can be nitrated with a mixture of nitric acid and sulfuric acid at temperatures between 0 and 50°C. google.com This process yields 2-acetylamino-6-nitrobenzothiazole, which can then be saponified to give 2-amino-6-nitrobenzothiazole with high selectivity. google.comgoogle.com A patent describes a process where 2-acetylaminobenzothiazole is treated with 94% nitric acid, followed by stirring, to produce 2-acetylamino-6-nitrobenzothiazole, which is subsequently saponified. google.com

Another approach to achieving regioselectivity is through catalyst-controlled C-H nitration. A ruthenium-catalyzed meta-selective C-H nitration of 2-arylbenzothiazoles has been developed, using Cu(NO₃)₂·3H₂O as the nitro source. nih.gov While this method focuses on the aryl substituent, it highlights the potential of transition-metal catalysis in directing nitration to specific positions.

The choice of nitrating agent and reaction conditions plays a crucial role in determining the isomeric distribution of the products. Direct nitration of 2-aminobenzothiazole with nitric acid at low temperatures has been shown to yield a mixture of 2-amino-5-nitro-benzothiazole and 2-amino-6-nitro-benzothiazole, with the former being the major product. google.com This underscores the importance of regioselective strategies to obtain the desired 6-nitro isomer.

Sequential Synthesis via Nitro-Substituted Intermediates

The synthesis of this compound often proceeds through a sequential pathway starting from a pre-functionalized nitro-substituted intermediate. A common precursor is 2-amino-6-nitro-1,3-benzothiazole. This intermediate can be synthesized by the nitration of 2-aminobenzothiazole, as previously described, or by other routes. For example, the reaction of 3-chloro-4-nitro-aniline with potassium thiocyanate in the presence of bromine and glacial acetic acid can yield 2-amino-4-chloro-5-nitro-benzothiazole. rjptonline.org

Once 2-amino-6-nitro-1,3-benzothiazole is obtained, it can be converted to the target 2-azido derivative. This transformation typically involves a diazotization reaction followed by substitution with an azide source. A general procedure for such a conversion involves treating the 2-amino-6-nitro-1,3-benzothiazole with a diazotizing agent, such as sodium nitrite in an acidic medium (e.g., 50% H₂SO₄), at low temperatures (0-5°C). isca.me The resulting diazonium salt is then reacted with a source of azide ions to yield this compound.

The synthesis can also start from other nitro-substituted precursors. For instance, 2-chloro-6-nitrobenzothiazole (B1294357) can serve as a starting material for the synthesis of various 2-substituted 6-nitro-benzothiazoles. researchgate.net

Table 1: Key Intermediates and Reagents in the Synthesis of this compound

| Compound/Reagent | Role | Reference |

|---|---|---|

| 2-Aminobenzothiazole | Starting material for nitration | google.comgoogle.com |

| 2-Acetylaminobenzothiazole | Protected intermediate for regioselective nitration | google.com |

| Nitric Acid/Sulfuric Acid | Nitrating agent | google.com |

| 2-Amino-6-nitro-1,3-benzothiazole | Key intermediate for azidation | isca.me |

| Sodium Nitrite | Diazotizing agent | isca.me |

| 2-Chloro-6-nitrobenzothiazole | Alternative starting material | researchgate.net |

Mechanistic Investigations of 2 Azido 6 Nitro 1,3 Benzothiazole Reactivity

Azido-Tetrazole Tautomerism Studies

The reversible intramolecular cyclization of the azido (B1232118) group onto the adjacent nitrogen atom of the thiazole (B1198619) ring in 2-azidobenzothiazoles results in a dynamic equilibrium between the azide (B81097) and its fused tetrazole isomer. This phenomenon, known as azido-tetrazole tautomerism, is a well-documented aspect of azido-heterocyclic chemistry.

Experimental Observations of Tautomeric Equilibria

Direct irradiation of a mixture of the azido and tetrazole tautomers of 2-azido-1,3-benzothiazole in a toluene (B28343) solution has been experimentally observed. researchgate.net This indicates that both isomeric forms coexist under these conditions. The equilibrium between the azide and tetrazole forms is a dynamic process, and its position can be influenced by various external factors. Theoretical studies on related azido-azine systems have shown that the energy difference between the azido and tetrazole species is highly sensitive to the level of theory used for calculations, highlighting the nuanced nature of this equilibrium.

Factors Influencing Tautomeric Balance

The equilibrium between the azide and tetrazole forms is significantly influenced by both solvent effects and the nature of substituents on the benzothiazole (B30560) ring.

Solvent Effects: The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. For instance, in related thiazole[3,2-d]tetrazole systems, it has been shown that the azido form is clearly disfavored as the solvent polarity increases. This suggests that polar solvents tend to stabilize the more polar tetrazole tautomer. Computational studies using Self-Consistent Reaction Field (SCRF) or Monte Carlo-Free Energy Perturbation (MC-FEP) calculations can predict these solvent-induced changes on the equilibrium.

Substituent Effects: The electronic nature of substituents on the benzothiazole ring can also shift the tautomeric equilibrium. In a study of azido-1,2,4-triazoles, it was found that electron-donating groups like -NH2 facilitate the 1H/2H tautomerization, while electron-withdrawing groups like -NO2 have the opposite effect. rsc.org Conversely, the azido-tetrazole isomerization is easiest for the unsubstituted compound and is hindered by both -NH2 and -NO2 groups. rsc.org The presence of a strong electron-donating substituent on a triazine ring has been shown to make the formation of the tetrazole from the corresponding diazide possible. researchgate.net This suggests that the nitro group at the 6-position of 2-azido-1,3-benzothiazole likely influences the position of its azido-tetrazole equilibrium.

Table 1: Factors Influencing Azido-Tetrazole Tautomerism

| Factor | Influence on Equilibrium |

| Solvent Polarity | Increasing solvent polarity generally favors the more polar tetrazole form. |

| Substituents | Electron-donating groups can facilitate tautomerization in some systems, while both electron-donating and electron-withdrawing groups can hinder azido-tetrazole isomerization in others. The specific effect depends on the heterocyclic system. |

Photochemical Reactions and Nitrene Generation

The photolysis of azides is a common and effective method for generating highly reactive nitrene intermediates. These uncharged, electron-deficient nitrogen species are not typically isolated but are instead trapped in situ by suitable reagents or undergo rearrangements to form stable products. amazonaws.com

Photoinduced Transformations of Azido-Benzothiazoles

Irradiation of 2-azido-1,3-benzothiazole tautomeric mixtures initiates photoinduced transformations. researchgate.net In the absence of a trapping agent, direct irradiation in toluene leads to dimerization, resulting in the formation of researchgate.netamazonaws.combenzothiazolo[2′,3′:3,4] researchgate.netrsc.orgnih.govresearchgate.nettetraazino[6,1b] researchgate.netamazonaws.combenzothiazole, albeit in low yields. researchgate.net When 6-azidobenzothiazoles are irradiated in the presence of a secondary amine, two main reaction pathways are observed: the formation of the corresponding 6,7-diaminobenzothiazole or a 6-amino-8H-thiazolo[5,4-c]azepine, and sometimes a mixture of both. rsc.org

Formation and Reactivity of Transient Nitrene Intermediates

The primary photochemical event upon irradiation of 2-azido-1,3-benzothiazole is the extrusion of molecular nitrogen to generate a transient nitrene intermediate. researchgate.netamazonaws.com These nitrenes are highly reactive electrophilic species due to the nitrogen atom having an incomplete octet of electrons. amazonaws.com The reactivity of the generated nitrene is diverse and includes insertion into C-H bonds, cycloaddition reactions, and rearrangements. amazonaws.com In the case of aryl nitrenes, ring contraction and ring expansion are also observed phenomena. amazonaws.com The nitrene can exist in either a singlet or triplet state, which influences its subsequent reactions. amazonaws.com

Cycloaddition Reactions Initiated by Photochemical Activation

When the photolysis of 2-azido-1,3-benzothiazole is carried out in the presence of suitable unsaturated compounds, cycloaddition reactions can occur. researchgate.net For example, irradiation in the presence of methyl acrylate (B77674) or various enol ethers results in the aziridination of the double bond. researchgate.net This reaction proceeds via the addition of the nitrene intermediate to the alkene. researchgate.net The yields for these aziridination reactions are particularly good with enol ethers. researchgate.net This demonstrates the utility of photochemically generated benzothiazole nitrenes in synthesizing complex heterocyclic structures.

Table 2: Photochemical Reactions of Azido-Benzothiazoles

| Reactants | Conditions | Major Product(s) | Reaction Type |

| 2-Azido-1,3-benzothiazole | Irradiation in toluene | researchgate.netamazonaws.comBenzothiazolo[2′,3′:3,4] researchgate.netrsc.orgnih.govresearchgate.nettetraazino[6,1b] researchgate.netamazonaws.combenzothiazole | Dimerization |

| 6-Azidobenzothiazoles | Irradiation in the presence of a secondary amine | 6,7-Diaminobenzothiazole or 6-Amino-8H-thiazolo[5,4-c]azepine | Substitution/Rearrangement |

| 2-Azido-1,3-benzothiazole and Methyl acrylate/Enol ethers | Irradiation | Aziridines | Cycloaddition |

Ring-Opening and Cycloaddition Pathways

The reactivity of 2-azido-6-nitro-1,3-benzothiazole is characterized by the dual functionality of the electron-deficient nitro-substituted benzothiazole ring and the highly reactive azide group. This combination allows for a diverse range of chemical transformations, primarily involving cycloaddition reactions of the azide and potential ring-opening of the benzothiazole core. Mechanistic investigations into these pathways are crucial for understanding its chemical behavior and harnessing its synthetic potential.

[3+2] Cycloaddition Reactions (e.g., Azide-Alkyne Click Chemistry)

The azide functional group on the 2-position of the benzothiazole ring is a classic 1,3-dipole, making it an ideal participant in [3+2] cycloaddition reactions. sci-rad.com This type of reaction involves the combination of a three-atom component (the azide) with a two-atom component (a dipolarophile, such as an alkyne or alkene) to form a five-membered heterocyclic ring. sci-rad.comuchicago.edu

One of the most prominent examples of a [3+2] cycloaddition is the Huisgen cycloaddition, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". beilstein-journals.org This reaction is known for its high efficiency, mild reaction conditions, and high regioselectivity, typically yielding 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.org While specific studies on this compound are not extensively detailed in the provided literature, the general principles of click chemistry are widely applicable. The reaction of an azide with a terminal alkyne is a bioorthogonal reaction, meaning it can proceed in complex biological environments without interfering with native processes. google.com

The versatility of this reaction has been demonstrated in the synthesis of various bi- and bis-1,2,3-triazoles. beilstein-journals.org For instance, the introduction of a 1,2,3-triazole ring at the 4-position of nitazoxanide (B1678950) derivatives, some of which contain a benzothiazole moiety, has been shown to improve antibacterial activity. nih.gov This suggests that the this compound scaffold can be effectively functionalized via CuAAC to generate novel compounds with potential biological applications. nih.govmedchemexpress.com The reaction would involve treating the azido-benzothiazole with a terminal alkyne in the presence of a copper(I) catalyst, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. beilstein-journals.org

Furthermore, dearomative [3+2] cycloaddition reactions have been developed for related nitro-substituted aromatic heterocycles, such as nitrobenzothiophenes, with nonstabilized azomethine ylides, yielding fused tricyclic systems. rsc.org This indicates the potential for this compound to act as a dipolarophile in reactions with other 1,3-dipoles.

Table 1: General Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Component | Example Reagent/Condition | Purpose | Citation |

| Azide | This compound | 1,3-dipole | |

| Alkyne | Terminal Alkyne (e.g., Phenylacetylene) | Dipolarophile | beilstein-journals.org |

| Catalyst | CuSO₄·5H₂O / Sodium Ascorbate | In situ generation of Cu(I) | beilstein-journals.org |

| Solvent | t-BuOH/H₂O, THF/H₂O | Reaction Medium | beilstein-journals.org |

| Temperature | Room Temperature | Mild Reaction Conditions | beilstein-journals.org |

Nucleophilic Ring-Opening of Related Heterocycles and Potential Analogs

The benzothiazole ring system, particularly when substituted with electron-withdrawing groups like a nitro group, can be susceptible to nucleophilic attack, potentially leading to ring-opening. While direct nucleophilic ring-opening of this compound is not explicitly documented, studies on related benzothiazole derivatives provide insight into this reactivity pathway.

A notable example is the oxidative ring-opening of various benzothiazole derivatives. scholaris.ca In a study by Moreira et al., 6-nitrobenzothiazole (B29876) was shown to undergo an oxidative ring-opening when treated with magnesium monoperoxyphthalate hexahydrate (MMPP) in ethanol. scholaris.ca This reaction yielded ethyl 2-formamido-5-nitrophenylsulfonate, demonstrating the cleavage of the thiazole ring. scholaris.ca The proposed mechanism involves oxidation of the sulfur atom, followed by nucleophilic attack by the alcohol solvent, leading to the ring-opened product. scholaris.ca

Table 2: Oxidative Ring-Opening of 6-Nitrobenzothiazole

| Reactant | Oxidant | Solvent | Product | Yield | Citation |

| 6-nitrobenzothiazole | MMPP | Ethanol | Ethyl 2-formamido-5-nitrophenylsulfonate | 21% | scholaris.ca |

Furthermore, nucleophile-induced ring contraction has been observed in related heterocyclic systems. For instance, 3-aroylpyrrolo[2,1-c] scholaris.caresearchgate.netbenzothiazine-1,2,4-triones undergo a 1,4-benzothiazine ring contraction to yield pyrrolo[2,1-b] scholaris.canih.govbenzothiazoles upon treatment with nucleophiles like alkanols or amines. nih.govbeilstein-journals.org This transformation proceeds through the cleavage of an S-C bond within the 1,4-benzothiazine moiety. nih.govbeilstein-journals.org Such studies highlight the lability of the C-S bonds in thiazine (B8601807) and, by extension, potentially in thiazole rings under certain conditions. A ring-opening-recombination strategy has also been utilized with benzothiazole salts to synthesize other fused heterocyclic systems. researchgate.net

These examples suggest that under appropriate nucleophilic or oxidative conditions, the thiazole portion of this compound could potentially undergo cleavage, offering a pathway to novel acyclic or rearranged heterocyclic structures.

Intramolecular Reactions and Rearrangements of Azido-Benzothiazoles

The presence of the azide group in close proximity to the benzothiazole ring system allows for the possibility of intramolecular reactions and rearrangements, often initiated by heat or light. Photochemical studies on 2-azido-1,3-benzothiazole have shown that irradiation can lead to ring-opening pathways. researchgate.net This reactivity is typical for azidoheterocycles, where photolysis can generate a highly reactive nitrene intermediate that can induce skeletal rearrangements. researchgate.net

Intramolecular cyclization is another key reaction pathway for substituted benzothiazoles. For example, thiobenzamides can undergo intramolecular cyclization via aryl radical cations to form the benzothiazole ring. mdpi.com Similarly, N-(2-halophenyl)thioureas can cyclize to form 2-aminobenzothiazoles through an intramolecular C–S bond coupling. mdpi.com While these are synthetic routes to benzothiazoles, they demonstrate the inherent tendency of appropriately substituted precursors to form the stable bicyclic system.

In the case of this compound, a potential intramolecular reaction could involve the azide group interacting with the sulfur atom or another part of the benzothiazole ring, especially upon nitrene formation. This could lead to complex fused-ring systems or rearranged products. The synthesis of 2-aminobenzothiazole (B30445) derivatives from 6-nitro-2-aminobenzothiazole often involves transformations of the nitro group while the benzothiazole core remains intact, indicating the relative stability of the ring system under certain reductive conditions. nih.gov However, the high energy of the azide group presents unique possibilities for intramolecular transformations that are not present in the corresponding amino derivatives.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, the connectivity and chemical environment of each proton and carbon atom can be mapped.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Azido-6-nitro-1,3-benzothiazole is expected to show distinct signals corresponding to the three protons on the benzene (B151609) ring. The electron-withdrawing nature of the nitro group at the C6 position and the influence of the fused thiazole (B1198619) ring system significantly affect the chemical shifts of these aromatic protons. Based on related 6-nitrobenzothiazole (B29876) structures, the proton at C7 (ortho to the nitro group) would likely appear as a doublet at the most downfield position. The proton at C5 (meta to the nitro group) would appear as a doublet of doublets, and the proton at C4 would be a doublet.

¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, distinct signals would be anticipated for each of the seven carbon atoms in the benzothiazole (B30560) core. The carbon atom C2, bonded to the electronegative azide (B81097) group, would show a characteristic chemical shift. The carbons bearing the nitro group (C6) and those in its immediate vicinity (C5, C7) would also be significantly influenced. The chemical shifts provide a map of the carbon skeleton, confirming the presence of the benzothiazole ring and the substitution pattern.

The following table presents predicted NMR data based on analyses of analogous compounds.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound| Technique | Atom | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H NMR | H-4 | ~8.0-8.2 | d |

| H-5 | ~8.3-8.5 | dd | |

| H-7 | ~8.8-9.0 | d | |

| ¹³C NMR | C-2 | ~160-165 | s |

| C-4 | ~122-124 | s | |

| C-5 | ~120-122 | s | |

| C-6 | ~145-148 | s | |

| C-7 | ~118-120 | s | |

| C-3a | ~150-153 | s | |

| C-7a | ~135-138 | s |

To unambiguously assign the proton and carbon signals and confirm the structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, it would show correlations between H-4 and H-5, and between H-5 and H-7, confirming their positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal to its attached proton (H-4 to C-4, H-5 to C-5, and H-7 to C-7).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons (those without attached protons) like C-2, C-3a, C-6, and C-7a, by observing their long-range couplings to the aromatic protons. For instance, H-7 would show a correlation to the nitro-substituted C-6.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the FT-IR spectrum is expected to be dominated by the intense absorption bands of the azido (B1232118) and nitro groups.

Azido (N₃) Group: The most characteristic feature is the strong, sharp antisymmetric stretching vibration (νₐₛ) of the N₃ group, which appears in a relatively clear region of the spectrum. nih.gov This band is typically observed between 2100 and 2160 cm⁻¹. chempap.orgresearchgate.net

Nitro (NO₂) Group: Aromatic nitro compounds exhibit two distinct and strong stretching vibrations. spectroscopyonline.comorgchemboulder.com The asymmetric stretch (νₐₛ) appears in the range of 1550-1475 cm⁻¹, and the symmetric stretch (νₛ) is found between 1360-1290 cm⁻¹. orgchemboulder.com The high intensity of these bands is due to the large change in dipole moment during the vibration. spectroscopyonline.com

Benzothiazole Ring: The spectrum would also contain several bands corresponding to the vibrations of the aromatic and heterocyclic rings, including C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region, and C-H bending vibrations below 900 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Azido (-N₃) | Asymmetric Stretch | 2100 - 2160 | Strong, Sharp |

| Nitro (-NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong |

| Symmetric Stretch | 1360 - 1290 | Strong | |

| Aromatic Ring | C=C Stretch | ~1600, ~1470 | Medium-Weak |

| C-H Bending (out-of-plane) | 900 - 700 | Medium-Strong | |

| Thiazole Ring | C=N Stretch | ~1560 | Medium |

Mass Spectrometry (MS/LCMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. In combination with liquid chromatography (LCMS), it is a powerful tool for identifying compounds in a mixture. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

The electron ionization (EI) mass spectrum of an aryl azide is typically characterized by the initial loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. researchgate.netacs.org This fragmentation is a key diagnostic feature. nih.gov For this compound (C₇H₃N₅O₂S, Molecular Weight: ~221.19 g/mol ), the following fragmentation pathway is anticipated:

Molecular Ion (M⁺˙): A peak corresponding to the molecular weight of the compound at m/z 221.

Loss of N₂: The most prominent initial fragmentation would be the facile expulsion of N₂ from the azido group to form a highly reactive nitrene intermediate ion ([M-28]⁺˙) at m/z 193. researchgate.netnih.gov

Subsequent Fragmentations: This nitrene intermediate can undergo further fragmentation. Common fragmentation pathways for nitroaromatic compounds include the loss of NO (30 Da) and NO₂ (46 Da). youtube.com Therefore, fragments at m/z 163 ([M-28-NO]⁺) and m/z 147 ([M-28-NO₂]⁺) could be expected. Cleavage of the thiazole ring could also lead to fragments like the benzonitrile (B105546) ion or smaller sulfur-containing ions.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Associated Neutral Loss |

|---|---|---|

| 221 | [C₇H₃N₅O₂S]⁺˙ (Molecular Ion) | - |

| 193 | [C₇H₃N₃O₂S]⁺˙ | N₂ |

| 163 | [C₇H₃N₂OS]⁺˙ | N₂ + NO |

| 147 | [C₇H₃N₂S]⁺˙ | N₂ + NO₂ |

| 121 | [C₆H₃NS]⁺˙ | N₂ + NO₂ + CN |

X-ray Diffraction (XRD) for Solid-State Structure Determination and Crystallographic Analysis

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise bond lengths, bond angles, and information about intermolecular interactions that govern the crystal packing.

While a crystal structure for this compound is not publicly available, analysis of related nitrobenzothiazole derivatives provides insight into the likely solid-state architecture. mdpi.com For instance, the crystal structure of 2-Amino-4-nitrobenzothiazole reveals a nearly planar molecule where intermolecular forces, such as hydrogen bonds and π–π stacking, play a significant role in the crystal packing. researchgate.net Similarly, in the crystal structure of this compound, one would expect:

Planarity: The fused benzothiazole ring system would be largely planar.

Intermolecular Interactions: The presence of the nitro group and the azido group would facilitate various weak intermolecular interactions. π–π stacking between the aromatic rings of adjacent molecules is highly probable. Additionally, weak C-H···N or C-H···O hydrogen bonds could further stabilize the crystal lattice.

Crystal System: Analogous compounds like N-(benzo[d]thiazol-2-yl)-nitrobenzamides crystallize in monoclinic or orthorhombic systems, which would be possibilities for the target compound as well. mdpi.com

Table 4: Expected Crystallographic Parameters and Interactions (Hypothetical)

| Parameter | Expected Feature | Basis of Prediction |

|---|---|---|

| Molecular Geometry | Largely planar benzothiazole ring | Inherent aromaticity and fused ring structure |

| Dominant Intermolecular Forces | π–π stacking interactions | Analysis of related nitrobenzothiazole structures mdpi.comresearchgate.net |

| Other Interactions | Weak C-H···N/O hydrogen bonds | Presence of electronegative N and O atoms |

| Possible Crystal System | Monoclinic or Orthorhombic | Data from analogous compounds mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

The UV-Vis spectrum of this compound is expected to show multiple absorption bands arising from different electronic transitions. Based on studies of similar nitroaromatic compounds, these can be assigned as follows: rsc.org

π→π* Transitions: These are typically high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For a conjugated system like a nitrobenzothiazole, these transitions would likely occur at shorter wavelengths (e.g., ~250-300 nm) and be responsible for the strongest peaks in the spectrum. rsc.org

n→π* Transitions: These are lower-intensity transitions involving the promotion of a non-bonding electron (from the lone pairs on the nitrogen or oxygen atoms of the nitro and azido groups, or the sulfur atom) to a π* antibonding orbital. These transitions occur at longer wavelengths (e.g., ~350 nm) and are often observed as a shoulder on the more intense π→π* bands. rsc.org

The combination of the benzothiazole chromophore with the electron-withdrawing nitro group and the azido group would likely result in a complex spectrum with significant absorption extending into the visible region, imparting a yellow color to the compound.

Table 5: Predicted UV-Vis Absorption Data for this compound

| Approximate λₘₐₓ (nm) | Type of Transition | Associated Chromophore |

|---|---|---|

| ~250 - 300 | π→π | Benzothiazole ring / Nitro group |

| ~350 | n→π | Nitro group / Azido group / Thiazole S and N atoms |

Computational and Theoretical Studies of 2 Azido 6 Nitro 1,3 Benzothiazole

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. It is extensively used to predict the properties of benzothiazole (B30560) derivatives.

Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO)

A critical aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests that the molecule is more polarizable and reactive. For substituted benzothiazoles, the HOMO-LUMO gap has been shown to be in the range of 3.95 to 4.70 eV. mdpi.com The introduction of a nitro group, a strong electron-withdrawing group, and an azido (B1232118) group would be expected to significantly lower both the HOMO and LUMO energy levels and likely reduce the HOMO-LUMO gap, thereby increasing the molecule's reactivity.

Interactive Data Table: Hypothetical DFT Data for 2-Azido-6-nitro-1,3-benzothiazole

Since specific experimental or calculated data for this compound is not available, the following table is a hypothetical representation based on typical values for related compounds.

| Parameter | Hypothetical Value |

| Optimized Geometry | |

| C-N (azide) bond length (Å) | 1.40 |

| N-N (azide) bond length (Å) | 1.25 |

| N≡N (azide) bond length (Å) | 1.15 |

| C-NO2 bond length (Å) | 1.48 |

| Electronic Properties | |

| HOMO Energy (eV) | -7.5 |

| LUMO Energy (eV) | -3.8 |

| HOMO-LUMO Gap (eV) | 3.7 |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations are also a reliable method for predicting spectroscopic data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies can aid in the interpretation of experimental spectra. For benzothiazole derivatives, DFT methods have been successfully used to calculate these parameters. mdpi.com The calculated vibrational frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, generally show good agreement with experimental FT-IR and Raman spectra. mdpi.com This allows for the assignment of specific vibrational modes to the observed spectral bands. Similarly, calculated NMR chemical shifts can help in the structural elucidation of newly synthesized compounds.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling is instrumental in elucidating the intricate details of chemical reactions, including reaction pathways and the structures of transient species.

Energy Profiles and Transition State Analysis

By mapping the potential energy surface of a reaction, computational chemists can determine the energy profiles, which include the energies of reactants, products, intermediates, and transition states. This analysis is vital for understanding the kinetics and thermodynamics of a reaction. For azido-substituted heterocycles, a key reactive intermediate is the corresponding nitrene, formed by the extrusion of dinitrogen upon thermolysis or photolysis. Theoretical studies can model the energy barrier for this process. Furthermore, the presence of a nitro group can influence the stability of the nitrene intermediate and subsequent reaction pathways.

Solvent Effects in Theoretical Calculations

Reactions are often carried out in a solvent, which can significantly influence the reaction mechanism and energetics. Theoretical calculations can account for solvent effects using various models, such as the Polarizable Continuum Model (PCM). For the related 2-azido-1,3-benzothiazole, it has been shown that the polarity of the solvent can affect the equilibrium between the azide (B81097) and the fused tetrazole tautomer. researchgate.net An increase in solvent polarity tends to disfavor the azido form. researchgate.net This is a crucial consideration when studying the reactivity of this compound in different reaction media.

Aromaticity Assessment and Electron Delocalization within the Heterocycle

Aromaticity Assessment

Aromaticity is a fundamental concept in chemistry that describes the increased stability of cyclic, planar molecules with a continuous system of delocalized π-electrons. The aromaticity of the benzothiazole core in this compound is expected to be influenced by its substituents. The benzene (B151609) and thiazole (B1198619) rings will exhibit different degrees of aromaticity, which can be quantified using various computational indices.

Influence of Substituents:

The nitro group (-NO₂) at the 6-position is a powerful electron-withdrawing group. Its presence is anticipated to decrease the electron density of the benzene part of the benzothiazole system, thereby reducing its aromaticity. This effect is a common observation in nitro-substituted aromatic compounds.

Aromaticity Indices:

Several computational indices are employed to quantify the degree of aromaticity. These indices are based on different physical and electronic properties of the molecule.

| Aromaticity Index | Principle | Interpretation for Aromaticity |

| HOMA (Harmonic Oscillator Model of Aromaticity) | Based on the deviation of bond lengths from an ideal aromatic system. | Values closer to 1 indicate higher aromaticity, while values closer to 0 indicate a non-aromatic system. Negative values suggest anti-aromaticity. |

| NICS (Nucleus-Independent Chemical Shift) | Calculated as the negative of the magnetic shielding at the center of a ring. | Negative values (e.g., NICS(0) or NICS(1) for out-of-plane points) are indicative of a diatropic ring current and thus aromaticity. More negative values suggest stronger aromaticity. |

| PDI (Para-Delocalization Index) | A measure of electron sharing between para-related atoms in a six-membered ring. | Higher values indicate greater electron delocalization and aromaticity. |

For this compound, it is hypothesized that the HOMA value for the benzene ring would be lower than that of unsubstituted benzene due to the electron-withdrawing nitro group. The thiazole ring's aromaticity would be influenced by the azido group, and its HOMA value would likely differ from that of the parent benzothiazole. NICS calculations would be expected to yield negative values for both rings, confirming their aromatic character, with the magnitude indicating the relative aromaticity.

Electron Delocalization within the Heterocycle

Electron delocalization refers to the distribution of electrons over several atoms in a molecule. In this compound, the π-electron system extends over the entire bicyclic framework. The analysis of electron delocalization provides insights into the molecule's electronic structure and reactivity.

Methods for Electron Delocalization Analysis:

| Method | Description | Insights Provided |

| ELF (Electron Localization Function) | A measure of the probability of finding an electron in the neighborhood of a reference electron with the same spin. wikipedia.org It provides a visual representation of electron pairing. researchgate.netlabinsights.nljussieu.fr | ELF analysis can identify core electrons, covalent bonds, and lone pairs, offering a clear picture of the electron distribution and bonding patterns. researchgate.netlabinsights.nljussieu.fr |

| LOL (Localized Orbital Locator) | Similar to ELF, LOL also maps the localization of electrons, providing information about bonding and lone pairs. | It helps in visualizing and quantifying the extent of electron localization in different regions of the molecule. |

| QTAIM (Quantum Theory of Atoms in Molecules) | Developed by Richard Bader, this theory partitions the electron density of a molecule into atomic basins. avogadro.cc It analyzes the topology of the electron density to characterize chemical bonds. avogadro.ccnih.gov | QTAIM analysis can identify bond critical points (BCPs) and determine the nature of atomic interactions (e.g., covalent vs. ionic) based on the properties of the electron density at these points. nih.gov |

For this compound, an ELF and LOL analysis would likely show high localization in the regions of the covalent bonds and the lone pairs on the nitrogen and sulfur atoms. The electron-withdrawing nitro group would be expected to significantly polarize the electron density, drawing it away from the benzene ring. A QTAIM analysis would provide quantitative data on the bond strengths and the nature of the chemical bonds within the molecule, including the C-N and C-S bonds in the heterocyclic ring and the C-NO₂ and C-N₃ bonds. The properties of the bond critical points would reflect the influence of the electron-withdrawing and donating groups on the electronic structure.

Derivatization and Functionalization Strategies of 2 Azido 6 Nitro 1,3 Benzothiazole

Synthesis of Triazole Derivatives via Click Chemistry

The azide (B81097) group at the 2-position of 2-Azido-6-nitro-1,3-benzothiazole is a prime functional handle for the construction of 1,2,3-triazole rings through cycloaddition reactions. nih.gov This approach, a cornerstone of "click chemistry," provides an efficient and reliable method for creating new molecular architectures. nih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a powerful and widely used method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov This reaction involves the coupling of an azide, in this case, this compound, with a terminal alkyne in the presence of a copper(I) catalyst. nih.govrsc.org The catalyst can be introduced as a Cu(I) salt, such as copper(I) bromide or iodide, or generated in situ from a Cu(II) salt like copper(II) sulfate (B86663) pentahydrate with a reducing agent, such as sodium ascorbate. wikipedia.orgresearchgate.net The reaction typically proceeds under mild conditions, often at room temperature, and offers excellent yields and high regioselectivity, exclusively forming the 1,4-isomer. nih.govresearchgate.net

The CuAAC reaction has been successfully employed to synthesize a variety of triazole-containing benzothiazole (B30560) derivatives. nih.gov For instance, the reaction of this compound with various terminal alkynes in the presence of a copper catalyst leads to the formation of the corresponding 1-(6-nitro-1,3-benzothiazol-2-yl)-4-substituted-1H-1,2,3-triazoles. The reaction conditions are generally mild, and the resulting triazole products are stable and can be readily purified. arkat-usa.org

Table 1: Examples of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

| Alkyne Reactant | Catalyst System | Solvent | Reaction Conditions | Product |

| Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | Room Temperature | 1-(6-nitro-1,3-benzothiazol-2-yl)-4-phenyl-1H-1,2,3-triazole |

| Propargyl alcohol | CuI | DMF | 50 °C | (1-(6-nitro-1,3-benzothiazol-2-yl)-1H-1,2,3-triazol-4-yl)methanol |

| 1-Ethynyl-4-fluorobenzene | [CuBr(PPh₃)₃] | THF | Room Temperature | 1-(6-nitro-1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)-1H-1,2,3-triazole |

This table is illustrative and based on general knowledge of CuAAC reactions. Specific yields and reaction times would require experimental data for this compound.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

An alternative to the copper-catalyzed reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This "metal-free" click reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctynol (DIBO), which reacts readily with azides without the need for a toxic metal catalyst. nih.govnih.gov The driving force for this reaction is the relief of ring strain in the cyclooctyne upon cycloaddition. nih.gov SPAAC is particularly valuable in biological applications where the presence of copper can be detrimental. nih.gov

The reaction of this compound with a strained alkyne would proceed efficiently at ambient temperatures to yield a stable triazole product. nih.gov The rate of SPAAC can be influenced by the specific structure of the cyclooctyne used. nih.gov This method offers a bioorthogonal approach to label molecules containing the this compound moiety. rsc.org

Modification of the Benzene (B151609) Ring Substituents

The nitro group on the benzene ring of this compound provides a handle for further functionalization, allowing for the introduction of a variety of substituents and the synthesis of a broader range of derivatives. nih.gov

Selective Electrophilic Aromatic Substitution (if applicable to azido (B1232118) compounds)

Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying aromatic rings. wikipedia.org However, the benzothiazole ring is generally electron-deficient, and the presence of the strongly deactivating nitro group further reduces its reactivity towards electrophiles. wikipedia.org The 2-azido group is also an electron-withdrawing group, further deactivating the ring. Therefore, selective electrophilic aromatic substitution on the benzene ring of this compound is challenging and generally not a preferred method for functionalization. masterorganicchemistry.comlibretexts.org Reactions such as nitration or halogenation would require harsh conditions and would likely lead to a mixture of products or decomposition. libretexts.org While zeolites can be used to enhance para-selectivity in some electrophilic aromatic substitution reactions, their applicability to such a deactivated system is not well-established. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions at the Benzene Ring

A more viable strategy for modifying the benzene ring involves palladium-catalyzed cross-coupling reactions. nih.gov While direct C-H activation and cross-coupling on the benzothiazole ring have been reported, these methods often require specific directing groups and reaction conditions. rsc.orgresearchgate.net A more common approach would be to first convert the nitro group to a more versatile functional group, such as a halide or a triflate. For instance, the nitro group could be reduced to an amino group, which can then be converted to a diazonium salt and subsequently to a halide via a Sandmeyer reaction. This halogenated benzothiazole can then participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. nih.gov This multi-step approach offers greater control and flexibility in the synthesis of diverse derivatives.

Transformations at the 2-Position Beyond Azide Functionality

The 2-position of the benzothiazole ring is a key site for chemical modification. While the azide group is valuable for click chemistry, it can also be transformed into other functional groups, expanding the synthetic utility of the core structure.

One important transformation is the conversion of the 2-azido group to a 2-amino group. This can be achieved through reduction, for example, using Staudinger reaction conditions (triphenylphosphine followed by water) or catalytic hydrogenation. The resulting 2-amino-6-nitro-1,3-benzothiazole is a valuable intermediate for the synthesis of a wide range of derivatives, including Schiff bases and other heterocyclic systems. nih.govrjpbcs.com The 2-amino group can be further acylated, alkylated, or used as a nucleophile in condensation reactions. researchgate.net

Furthermore, the 2-position of benzothiazoles can be functionalized through various other methods, including reactions with nucleophiles or through metal-catalyzed processes, although these would typically start from a different precursor than the 2-azido derivative. acs.orgacs.orgorganic-chemistry.org For example, 2-halobenzothiazoles can undergo nucleophilic aromatic substitution or participate in cross-coupling reactions.

Reactions of the Azido Group with Diverse Reagents

The azido group (–N₃) at the 2-position of the 6-nitro-1,3-benzothiazole ring is a versatile functional group that participates in various chemical transformations. Its reactivity allows for the introduction of diverse structural motifs, making it a key intermediate in the synthesis of more complex heterocyclic systems. The primary modes of reaction involve photochemical transformations and cycloadditions.

Under direct irradiation, 2-azido-1,3-benzothiazole undergoes reactions characteristic of an intermediate nitrene. In the absence of a trapping agent, this reactive species can lead to dimerization, resulting in the formation of complex polycyclic structures such as researchgate.netnih.govbenzothiazolo[2′,3′:3,4] researchgate.netmdpi.comnih.govsemanticscholar.orgtetraazino[6,1-b] researchgate.netnih.govbenzothiazole, albeit typically in low yields. researchgate.net

More synthetically useful transformations occur when the irradiation is carried out in the presence of reagents capable of trapping the nitrene intermediate. For instance, the photochemical reaction of 2-azido-1,3-benzothiazole with various enol ethers or methyl acrylate (B77674) leads to the aziridination of the double bond. researchgate.net This process allows for the construction of three-membered aziridine (B145994) rings attached to the benzothiazole core. The reaction with certain enol ethers, like 1-(6-methyl-3,4-dihydro-2H-pyran-2-yl)ethanone, has been observed to proceed with complete diastereoselectivity. researchgate.net

The azido group can also function as a 1,3-dipole in cycloaddition reactions. While specific examples for this compound are not detailed, related benzothiadiazole azides react with arynophiles such as cyclic ureas and furans, suggesting a potential pathway for functionalization. acs.org

Table 1: Selected Reactions of the 2-Azido-1,3-benzothiazole Moiety

| Reagent/Condition | Reaction Type | Product Type | Reference |

|---|---|---|---|

| Direct Irradiation (Toluene) | Photochemical Dimerization | researchgate.netnih.govbenzothiazolo[2′,3′:3,4] researchgate.netmdpi.comnih.govsemanticscholar.orgtetraazino[6,1-b] researchgate.netnih.govbenzothiazole | researchgate.net |

| Irradiation with Methyl Acrylate | Photochemical Aziridination | Aziridine derivative | researchgate.net |

| Irradiation with Enol Ethers | Photochemical Aziridination | Aziridine derivative | researchgate.net |

Synthesis of Imine and Hydrazone Derivatives from Aminobenzothiazole Precursors

The functionalization of the 6-nitro-1,3-benzothiazole scaffold can be readily achieved by first converting the 2-azido group to a more reactive primary amine (2-amino-6-nitro-1,3-benzothiazole) or a hydrazine (B178648) (2-hydrazino-6-nitro-1,3-benzothiazole). These precursors are pivotal for synthesizing a wide array of imine and hydrazone derivatives.

Synthesis of Imine Derivatives

Imine derivatives, also known as Schiff bases, are synthesized through the condensation reaction of 2-amino-6-nitro-1,3-benzothiazole with various aldehydes or ketones. This reaction typically involves refluxing the aminobenzothiazole precursor with the chosen carbonyl compound in a suitable solvent, often with an acid catalyst to facilitate the dehydration process.

For example, a common procedure involves reacting 2-amino-6-nitro-1,3-benzothiazole with a substituted aromatic aldehyde in ethanol, with a few drops of glacial acetic acid as a catalyst. rjpbcs.com The mixture is refluxed for several hours, and the resulting Schiff base precipitates upon cooling. rjpbcs.com Another approach utilizes dimethylformamide (DMF) as the solvent and a catalytic amount of concentrated sulfuric acid to promote the reaction between 2-amino-6-nitro-1,3-benzothiazole and chalcones. sphinxsai.com The diversity of available aldehydes and ketones allows for the creation of a large library of imine derivatives with varied substituents.

Table 2: Examples of Imine Synthesis from 2-Amino-6-nitro-1,3-benzothiazole

| Carbonyl Reactant | Solvent/Catalyst | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| Substituted Benzaldehydes | Ethanol / Glacial Acetic Acid | Reflux for 8-10 hours | N-Benzylidene-6-nitrobenzo[d]thiazol-2-amine | rjpbcs.com |

| Chalcones | DMF / Conc. H₂SO₄ | Reflux | 1,3-Diphenylallylidene-benzothiazol-2-amine derivative | sphinxsai.com |

| 3,5-Diiodosalicylic aldehyde | Not specified | Not specified | Schiff base of 2-amino-6-nitrobenzothiazole (B160904) | nih.gov |

Synthesis of Hydrazone Derivatives

Hydrazone derivatives are prepared from the precursor 2-hydrazino-6-nitro-1,3-benzothiazole, which is itself derived from 2-mercapto-6-nitro-1,3-benzothiazole. The synthesis of hydrazones involves the condensation of the hydrazine precursor with an aldehyde or ketone. semanticscholar.org This reaction is a cornerstone for creating compounds with the characteristic azometine (–NH–N=CH–) linkage. semanticscholar.org

A typical synthetic route involves refluxing 6-nitro-benzothiazole-2-yl-hydrazine with a substituted aldehyde (such as salicylaldehyde) in ethanol. researchgate.net The addition of a small amount of glacial acetic acid often serves to catalyze the reaction. researchgate.net Upon completion, the product hydrazone can be isolated by filtration and purified by recrystallization from ethanol. researchgate.net This method provides a straightforward and efficient way to generate a variety of 1,3-benzothiazole-2-yl-hydrazone derivatives.

Table 3: Synthesis of Hydrazone Derivatives from 6-Nitro-benzothiazole-2-yl-hydrazine

| Carbonyl Reactant | Solvent/Catalyst | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| Substituted Salicylaldehydes | Ethanol / Glacial Acetic Acid | Reflux | 1,3-Benzothiazole-2-yl-hydrazone derivative | researchgate.net |

| Various Aldehydes and Ketones | Ethanol, Methanol, or Acetic Acid | Heating | Hydrazone with azometine linkage | semanticscholar.org |

Advanced Applications in Chemical Research and Materials Science

Utilization as Reagents in Organic Synthesis

2-Azido-6-nitro-1,3-benzothiazole serves as an important intermediate and starting material in the synthesis of a variety of organic compounds, particularly those containing the benzothiazole (B30560) scaffold. The benzothiazole nucleus is a privileged structure in medicinal chemistry due to its presence in compounds with a wide range of biological activities. rjpbcs.commdpi.com

The synthesis of 2-amino-6-nitrobenzothiazole (B160904), a crucial precursor for many of these applications, can be achieved through the nitration of 2-aminobenzothiazole (B30445). rjpbcs.com A more selective method involves the nitration of acylated 2-aminobenzothiazole derivatives, followed by the removal of the acyl group. google.com This process yields 2-amino-6-nitrobenzothiazole, which can then be diazotized to produce azo dyes or used in other synthetic transformations. google.comisca.me

The azido (B1232118) group in this compound is a versatile functional group that can participate in various reactions. For instance, azides can undergo thermal cycloaddition reactions with alkenes to form triazolines or aziridines. researchgate.net This reactivity allows for the construction of diverse heterocyclic systems.

Furthermore, the benzothiazole ring system itself can be synthesized through several routes, often involving the condensation of 2-aminobenzenethiol with various carbonyl compounds or their derivatives. mdpi.comorganic-chemistry.org The specific substituents on the benzothiazole core, such as the nitro group at the 6-position, can be introduced to modulate the electronic properties and reactivity of the molecule, making it a tailored building block for specific synthetic targets.

Development as Molecular Probes for Chemical Processes and Aggregation Studies

The unique photophysical properties of certain benzothiazole derivatives make them suitable for use as molecular probes. For instance, the benzofurazan (B1196253) derivative of 2-mercaptobenzothiazole (B37678) exhibits fluorescence, a property that is highly sensitive to the molecular environment. lew.ro This sensitivity can be exploited to study various chemical processes and aggregation phenomena.

While direct studies on this compound as a molecular probe are not extensively documented in the provided results, the general class of benzothiazoles shows promise in this area. The electron-withdrawing nature of the nitro group and the potential for the azido group to participate in "click" chemistry reactions could be leveraged to design specific probes. For example, a benzothiazole-based probe could be designed to bind to a specific analyte, with the binding event being signaled by a change in fluorescence or another spectroscopic signal.

Aggregation studies often rely on probes that exhibit changes in their photophysical properties upon aggregation. The planar structure of the benzothiazole ring system can promote π–π stacking interactions, leading to aggregation. nih.gov The fluorescence of such molecules is often quenched in the aggregated state, providing a means to monitor the aggregation process.

Applications in Photocatalysis and Photochemistry

The photochemical reactivity of azido-substituted heterocyclic compounds, including those with a thiazole (B1198619) ring, has been a subject of investigation. researchgate.net Upon irradiation, azides can extrude dinitrogen to form highly reactive nitrene intermediates. These nitrenes can then undergo a variety of reactions, such as addition to double bonds to form aziridines or insertion into C-H bonds. researchgate.net

Specifically, the photolysis of 2-azido-1,3-benzothiazole can lead to the formation of a singlet nitrene intermediate. researchgate.net This intermediate can then react with olefins or undergo ring-opening. The presence of a nitro group, as in this compound, would likely influence the electronic properties and reactivity of the resulting nitrene.

The application of benzothiazole derivatives in photocatalysis is also an emerging area. Thiazolothiazole-based photoinitiating systems have demonstrated the ability to initiate both free radical and cationic photopolymerization when used with additives. researchgate.net This suggests that benzothiazole derivatives, with appropriate modifications, could be developed as efficient photoinitiators or photocatalysts for various chemical transformations. The strong electron-withdrawing nitro group in this compound could enhance its ability to participate in photoinduced electron transfer processes, a key step in many photocatalytic cycles.

Integration into Polymers and Functional Materials

Benzothiazole-containing polymers have garnered interest due to their potential for unique electronic and optical properties. The rigid and planar structure of the benzothiazole unit can impart thermal stability and desirable mechanical properties to polymers.

One approach to integrating benzothiazoles into polymers is through the synthesis of monomers containing the benzothiazole moiety, followed by polymerization. For example, aminothiazole monomers have been used to create polyurea derivatives through solution polycondensation with diisocyanates. researchgate.net The resulting polymers' crystallinity was found to be dependent on the nature of the diisocyanate used.

The functional groups on the benzothiazole ring can be utilized for polymerization or for post-polymerization modification. The azido group in this compound is particularly useful for this purpose, as it can participate in azide-alkyne "click" chemistry, a highly efficient and versatile reaction for creating functional polymers. This allows for the straightforward incorporation of the benzothiazole unit into a wide range of polymer architectures.

Furthermore, 2-amino-6-nitrobenzothiazole is an important intermediate in the production of azo dyestuffs, which are themselves a class of functional materials with applications in textiles and imaging. google.com The properties of these dyes can be tuned by varying the structure of the diazo component and the coupling agent.

Concluding Remarks and Future Research Perspectives

Summary of Key Findings and Contributions to Benzothiazole (B30560) Chemistry

The study of 2-Azido-6-nitro-1,3-benzothiazole introduces a molecule with significant potential, stemming from the unique interplay of its azide (B81097), nitro, and benzothiazole moieties. The most plausible synthetic route commences with the commercially available 2-amino-6-nitrobenzothiazole (B160904). nih.gov This precursor can undergo a diazotization reaction, followed by treatment with an azide source, such as sodium azide, to yield the target compound. researchgate.netmdpi.comorganic-chemistry.org This standard and reliable method for converting primary aromatic amines to aryl azides is well-documented for a variety of heterocyclic systems. wikipedia.orgresearchgate.netnih.gov

The predicted reactivity of this compound is rich and varied. The prominent azide group is expected to readily participate in [3+2] cycloaddition reactions, particularly the Huisgen cycloaddition with alkynes, to form stable 1,2,3-triazole adducts. youtube.comwikipedia.org This reaction is a cornerstone of "click chemistry" and offers a pathway to conjugate the benzothiazole scaffold to other molecules. youtube.com Furthermore, the compound is anticipated to undergo thermal and photochemical decomposition. nih.govbeilstein-journals.orgrsc.org Both thermolysis and photolysis would likely generate a highly reactive nitrene intermediate, which could lead to a variety of products through intramolecular cyclization, dimerization to form azo compounds, or intermolecular reactions. proquest.comacs.orgrsc.orgrsc.org

The introduction of the 2-azido functionality to the 6-nitrobenzothiazole (B29876) scaffold represents a significant contribution to benzothiazole chemistry. It provides a versatile chemical handle for further derivatization, enabling the creation of novel and complex molecular architectures that were previously inaccessible.

Table 1: Plausible Synthetic Pathway for this compound

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

| 1 | 2-Amino-6-nitro-1,3-benzothiazole | NaNO₂, HCl (aq), 0-5 °C | 6-Nitro-1,3-benzothiazol-2-diazonium salt | Diazotization |

| 2 | 6-Nitro-1,3-benzothiazol-2-diazonium salt | Sodium Azide (NaN₃) | This compound | Azidation |

Unexplored Reactivity Pathways and Novel Synthetic Opportunities for this compound

While the primary reactivity pathways have been outlined, numerous avenues remain for exploration. The nitrene intermediate, generated from thermolysis or photolysis, offers particularly intriguing possibilities. The potential for intramolecular C-H insertion or cyclization reactions involving the benzothiazole ring system could lead to novel fused heterocyclic structures. The specific influence of the electron-withdrawing nitro group on the regioselectivity and efficiency of these nitrene reactions is a key area for future investigation.

The scope of [3+2] cycloaddition reactions is also ripe for expansion. While reactions with simple alkynes are expected, exploring cycloadditions with a broader range of dipolarophiles, such as alkenes, nitriles, and strained ring systems, could yield a diverse library of novel heterocyclic compounds. The regioselectivity of these cycloadditions, influenced by the electronic nature of the benzothiazole ring, warrants detailed study. Ruthenium-catalyzed cycloadditions, for example, are known to favor the formation of 1,5-disubstituted triazoles, offering a complementary approach to the more common copper-catalyzed reactions which yield 1,4-disubstituted products. acs.org

Furthermore, the synthesis of this compound opens the door to creating a variety of linked benzothiazole systems. The azide can be reduced to an amine, which can then be used in a vast array of subsequent chemical transformations, significantly expanding the synthetic utility of the 6-nitrobenzothiazole core.

Table 2: Predicted Reactivity of this compound

| Reaction Type | Reagents/Conditions | Expected Major Product(s) | Key Intermediate |

| [3+2] Cycloaddition | Terminal/Internal Alkynes, (Cu(I) or Ru catalyst) | 1,2,3-Triazole derivatives | - |

| Thermolysis | Heat | Azo compounds, fused heterocycles | 2-(Nitreno)-6-nitro-1,3-benzothiazole |

| Photolysis | UV light | Rearrangement products, fused heterocycles | 2-(Nitreno)-6-nitro-1,3-benzothiazole |

Potential for Novel Research Tool Development and Advanced Materials Science Applications

The unique combination of functional groups in this compound suggests significant potential in both biological research and materials science.

Research Tool Development: The azide group makes this compound an excellent candidate for use in bioconjugation via click chemistry. wikipedia.orgnih.gov It could be used to attach the fluorescent benzothiazole core to biomolecules, creating probes for biological imaging. acs.org Additionally, aryl azides are well-established photoaffinity labeling agents. nih.gov Upon photolysis, the generated nitrene can form covalent bonds with nearby molecules, making this compound a potential tool for identifying and studying protein-ligand interactions.

Advanced Materials Science: The high nitrogen content and the presence of both azido (B1232118) and nitro groups, which are known explosophores, indicate that this compound could be investigated as an energetic material. colostate.edumdpi.com Many energetic materials are based on azole rings, and the benzothiazole scaffold offers a new structural motif in this area. dtic.mildtic.milrsc.org Its thermal stability and sensitivity would need to be carefully evaluated. Beyond energetic applications, benzothiazole derivatives are being explored for their use in organic electronics and other advanced materials due to their rigid, planar structure and electronic properties. hep.com.cnmdpi.comresearchgate.net The ability to functionalize the molecule via the azide group could allow for its incorporation into polymers or other materials to tune their optical or electronic properties.

Q & A

Q. What are the optimal synthetic routes for 2-Azido-6-nitro-1,3-benzothiazole, and how do reaction conditions affect yield and purity?

- Methodological Answer : The synthesis typically involves nitration and azidation steps. For example, nitration of 2-azido-1,3-benzothiazole derivatives using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) can introduce the nitro group. Azidation is achieved via nucleophilic substitution with sodium azide in polar aprotic solvents (e.g., DMF) at 60–80°C. Catalysts like Cu(I) or phase-transfer agents improve efficiency. Purification via column chromatography or recrystallization in ethanol/water mixtures enhances purity. Reaction monitoring by TLC or HPLC is critical to avoid over-nitration or decomposition .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Use personal protective equipment (PPE: gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact; if exposed, rinse skin with soap/water and eyes with saline for 15 minutes. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as hazardous waste. Thermal decomposition may release toxic gases (e.g., NOₓ, HCN), necessitating ventilation and respiratory protection during high-temperature reactions .

Q. How is this compound characterized post-synthesis?

- Methodological Answer : X-ray crystallography (using SHELX software for refinement ) confirms molecular geometry. NMR (¹H/¹³C) identifies substituent positions: the azido group (~210 ppm in ¹³C NMR) and nitro group (deshielded aromatic protons). FTIR detects N₃ (2100 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) stretches. Mass spectrometry (HRMS-ESI) verifies molecular weight (C₇H₃N₅O₂S, [M+H]⁺ = 228.02). Purity is assessed via HPLC (C18 column, MeCN/H₂O mobile phase) .

Advanced Research Questions

Q. How does the nitro group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The nitro group is a strong electron-withdrawing moiety, activating the benzothiazole ring for nucleophilic attacks at the 2-position. In SNAr reactions, substituents like azides enhance leaving-group aptitude. Computational studies (DFT) reveal lowered LUMO energies at the reaction site, facilitating attack by amines or thiols. Experimental validation via kinetic assays (e.g., monitoring reaction rates with varying nucleophiles in DMSO) quantifies activation parameters .

Q. Are there contradictions in reported biological activities of benzothiazole derivatives, and how can they be resolved?

- Methodological Answer : Discrepancies arise from structural variations (e.g., substituent position) and assay conditions. For example, 2-azido-6-nitro derivatives may show weaker antimicrobial activity than 6-fluoro analogs due to reduced membrane permeability. Resolve conflicts by:

Q. What computational methods predict the compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) models ligand-protein interactions, prioritizing binding poses with low ΔG values. MD simulations (GROMACS) assess stability over 100-ns trajectories. QSAR models correlate substituent electronic parameters (Hammett σ) with activity. Validate predictions via in vitro enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?